Ethyl cysteinate methylcarbamate hydrochloride is a chemical compound classified as an organic carbamate. Its chemical formula is , and it is recognized by the CAS registry number 51785-99-0. This compound is primarily known for its potential applications in medicinal chemistry and drug design, particularly related to its structural analogs and derivatives.
This compound falls under the category of carbamate esters, which are derivatives of carbamic acid. Carbamates are known for their diverse applications in pharmaceuticals, agriculture, and as intermediates in organic synthesis. Ethyl cysteinate methylcarbamate hydrochloride specifically belongs to the subclass of amino acid derivatives, which are crucial in various biochemical processes .
The synthesis of ethyl cysteinate methylcarbamate hydrochloride involves several key steps, typically starting from L-cysteine ethyl ester. The general synthetic pathway includes:
The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and characterize the product .
The molecular structure of ethyl cysteinate methylcarbamate hydrochloride can be represented using various chemical notations:
[C@H](N)(CSC(=O)NC)C(=O)OCC.Cl
LYLDPAYWSCPRTI-JEDNCBNOSA-N
The compound features a central carbon atom bonded to an amino group, a thiol group (from cysteine), and an ethyl ester moiety .
The molecular weight of ethyl cysteinate methylcarbamate hydrochloride is approximately 208.72 g/mol. Its structural characteristics contribute to its biological activity and solubility properties.
Ethyl cysteinate methylcarbamate hydrochloride can undergo various chemical reactions typical of carbamates, including:
The stability of this compound under different pH conditions is crucial for its application in pharmaceuticals. Studies indicate that carbamates generally exhibit moderate stability but can degrade under extreme conditions .
The mechanism by which ethyl cysteinate methylcarbamate hydrochloride exerts its effects involves interaction with biological targets such as enzymes or receptors. The thiol group in the structure may participate in redox reactions or form disulfide bonds with other biomolecules.
Research suggests that compounds with similar structures have shown inhibitory effects on certain enzymes involved in metabolic pathways, making them candidates for drug development .
Ethyl cysteinate methylcarbamate hydrochloride has several scientific uses:
Ethyl cysteinate methylcarbamate hydrochloride (NSC 303861) emerged from systematic antineoplastic screening initiatives conducted by the National Cancer Institute (NCI) during the late 20th century. This compound was identified through the NCI’s empirical screening paradigm, which evaluated synthetic and natural product libraries against murine leukemia P388 models and human tumor xenografts. Initial screening data revealed that the compound exhibited significant tumor regression capabilities, particularly against the MX-1 human mammary tumor xenograft, where it induced complete tumor regression in preclinical models [1].
Further evaluation within the NCI’s Comparative Oncology Program demonstrated its broad-spectrum activity against diverse tumor models. Notably, it showed moderate antitumor efficacy against murine P388 leukemia (achieving a T/C value of 169% at 400 milligrams per kilogram daily) and M5076 sarcoma (T/C value of 135% at 600 milligrams per kilogram daily). However, it remained inactive against B16 melanoma, Lewis lung carcinoma, colon 38 adenocarcinoma, and CD8F1 mammary carcinoma [1]. These findings positioned it as a candidate with selective antineoplastic properties, warranting mechanistic investigation.
Table 1: Preclinical Antitumor Profile of Ethyl Cysteinate Methylcarbamate Hydrochloride
Tumor Model | Activity | Dosage (mg/kg/day) | Response |
---|---|---|---|
MX-1 Mammary (Human) | Complete regression | Not specified | Tumor eradication |
P388 Leukemia (Murine) | T/C 169% (moderate activity) | 400 | Survival extension |
M5076 Sarcoma (Murine) | T/C 135% (moderate activity) | 600 | Survival extension |
B16 Melanoma (Murine) | Inactive | Tested range | No significant effect |
Ethyl cysteinate methylcarbamate hydrochloride is structurally characterized as an L-cysteine-derived carbamate ester. Its systematic chemical designation is L-cysteine, ethyl ester, S-(N-methylcarbamate) monohydrochloride, reflecting three key structural elements:
The hydrochloride salt form improves aqueous solubility, facilitating parenteral administration in preclinical studies. The molecular formula is C₇H₁₄N₂O₃S·HCl, with a PubChem CID of 130280 [4]. This structure places it within the broader class of amino acid ester prodrugs, where metabolic hydrolysis releases active metabolites capable of enzyme inhibition.
Table 2: Structural Characteristics of Ethyl Cysteinate Methylcarbamate Hydrochloride
Structural Feature | Chemical Group | Functional Role |
---|---|---|
Amino Acid Core | L-Cysteine | Biological recognition |
Carboxyl Modification | Ethyl ester (-COOCH₂CH₃) | Enhanced membrane permeability |
Thiol Modification | S-(N-methylcarbamate) (-SCONHCH₃) | Glutamine antagonism |
Salt Form | Hydrochloride | Improved solubility |
Ethyl cysteinate methylcarbamate hydrochloride functions as a targeted glutamine antagonist, disrupting de novo purine nucleotide biosynthesis. Mechanistic studies in hepatoma 3924A cells demonstrated that its cytotoxicity is partially abrogated by exogenous L-glutamine supplementation, indicating glutamine metabolism as its primary target [1].
Key biochemical effects include:
This enzymatic inhibition profile confirms its role as a purine-selective antimetabolite that mimics glutamine’s function in catalytic sites, thereby starving tumors of nucleotides essential for DNA replication.
Ethyl cysteinate methylcarbamate hydrochloride belongs to a lineage of glutamine antagonists evaluated for oncology, distinguished by its cysteine-based prodrug design:
Table 3: Comparison with Representative Glutamine-Targeting Agents
Agent | Target Enzymes | Specificity | Prodrug Design |
---|---|---|---|
Ethyl Cysteinate Methylcarbamate Hydrochloride | Amidophosphoribosyltransferase, FGAM synthase, GMP synthase | Purine biosynthesis | Yes (ester) |
DON | Multiple glutaminases, amidotransferases | Broad | No |
Acivicin | CTP synthase, FGAM synthase | Moderate | No |
CB-839 (Telaglenastat) | Glutaminase (GLS1) | Glutamine hydrolysis | No |
The therapeutic rationale for ethyl cysteinate methylcarbamate hydrochloride stems from the metabolic dependency of many cancers on glutamine:
The agent’s specificity for purine biosynthesis enzymes provides a therapeutic window over normal cells, as many non-malignant tissues utilize salvage pathways for nucleotide supply. Its mechanism remains distinct from DNA-alkylating agents or antimitotics, representing a targeted metabolic approach to oncology.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7